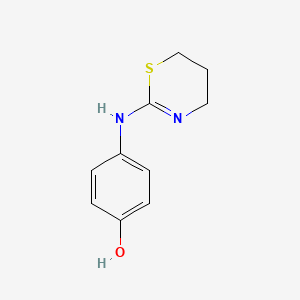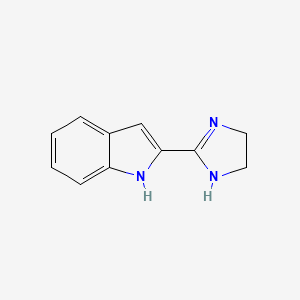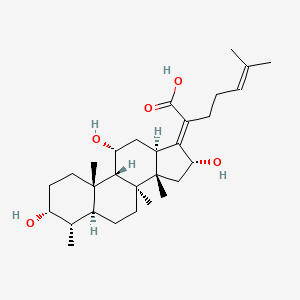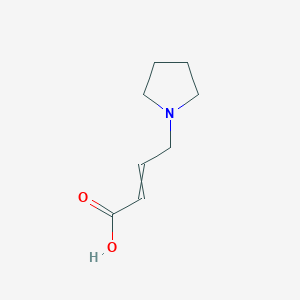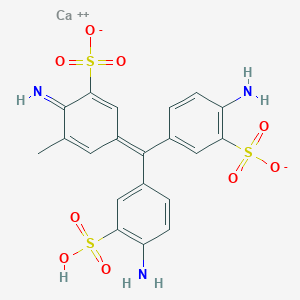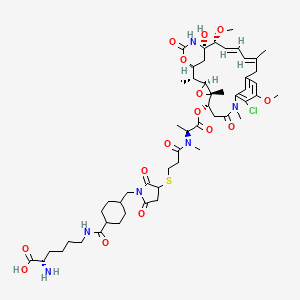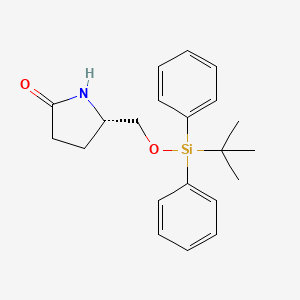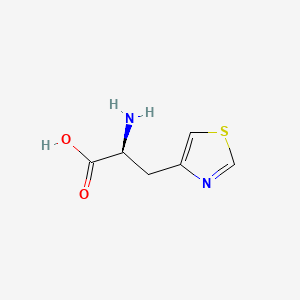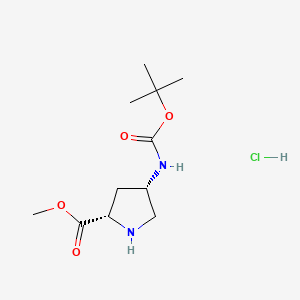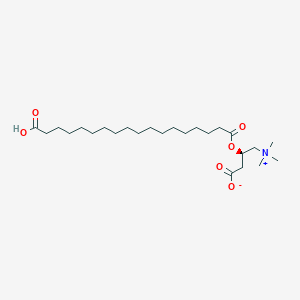
056-(FERROCENYL)HEXANETHIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"056-(Ferrocenyl)hexanethiol" is a compound that incorporates a ferrocene moiety linked to a hexanethiol chain. Ferrocene is known for its sandwich-like structure, with an iron atom between two cyclopentadienyl rings, imparting unique electrochemical and structural properties. The hexanethiol chain enables the compound to form self-assembled monolayers on gold surfaces, making it significant in material science and electrochemistry.
Synthesis Analysis
The synthesis of ferrocenyl compounds often involves organometallic reactions, including Negishi coupling, which is a prominent method for linking ferrocenyl units to various organic moieties through ethynyl linkages. This method has been applied to synthesize complex ferrocenyl structures, showcasing the versatility and efficiency of modern organometallic synthesis techniques in creating ferrocenyl derivatives with precise structural features (Diallo et al., 2009).
Applications De Recherche Scientifique
Electrochemical Modification and Sensing Applications
6-(Ferrocenyl)hexanethiol has been extensively studied for its electrochemical properties and applications. For instance, its modification on gold surfaces enhances electrochemical sensing capabilities. This is due to the ferrocene moiety acting as a redox-active center, which can facilitate electron transfer in various sensing applications. A study by Gover and Yazıcıgil (2018) on the electrochemical modification of gold electrodes with 6-(ferrocenyl)hexanethiol in non-aqueous media highlighted its utility in creating sensitive and stable electrochemical sensors (Gover & Yazıcıgil, 2018).
Nanoparticle Functionalization and Quantum Dot Studies
The compound has also been used to functionalize nanoparticles, demonstrating significant potential in nanotechnology. For example, Dorokhin et al. (2009) explored the modification of CdSe/ZnS quantum dots with 6-ferrocenyl-1-hexanethiol, enabling the phase transfer of these quantum dots between organic and aqueous solutions, which opens up new avenues for the application of quantum dots in biotechnology and materials science (Dorokhin et al., 2009).
Biosensing Platforms
In the field of biosensing, 6-(ferrocenyl)hexanethiol is used to create novel electrochemical platforms for the detection of biomolecules. Baldo et al. (2018) described the construction of an electrochemical platform based on a novel anchoring thiol for the detection of glucose oxidase enzyme, showcasing the versatility of 6-(ferrocenyl)hexanethiol in biosensor development (Baldo et al., 2018).
Mediated Biosensing Applications
Another application is the development of mediated biosensing applications, where 6-(ferrocenyl)hexanethiol is used to enhance the electrochemical response of biosensors. Karadag et al. (2013) utilized this compound in conjunction with gold nanoparticles and dendrimers to create a platform for glucose sensing, demonstrating the compound's ability to improve biosensor performance (Karadag et al., 2013).
Supramolecular Chemistry and Electrochemical Behavior
Furthermore, the compound's role in supramolecular chemistry and its electrochemical behavior have been explored. Zhao et al. (2011) successfully constructed hexakis(ferrocenyl) triangles via coordination-driven self-assembly, investigating their electrochemical properties and highlighting the potential of 6-(ferrocenyl)hexanethiol in creating complex molecular architectures with interesting electrochemical characteristics (Zhao et al., 2011).
Safety And Hazards
FHT is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It’s advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Orientations Futures
FHT can be potentially used in bio-electrochemical devices . It can also be used to functionalize graphene coated gold surfaces by forming gold-thiol linkages, which can be used as electron transfer mediators . Monolayers of this material are easy to fabricate and provide a stable and reproducible system and are used to detect molecular interactions .
Propriétés
Numéro CAS |
134029-92-8 |
|---|---|
Nom du produit |
056-(FERROCENYL)HEXANETHIOL |
Formule moléculaire |
C11H17S.C5H5.Fe |
Poids moléculaire |
302.261 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



